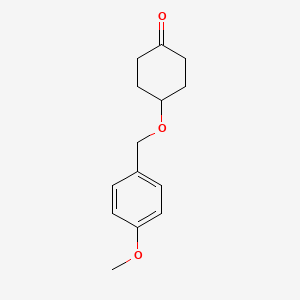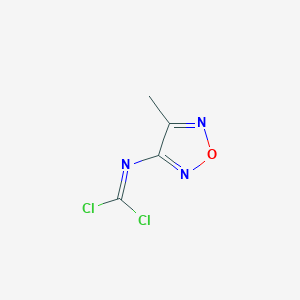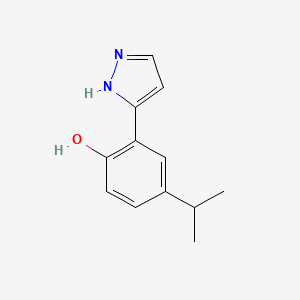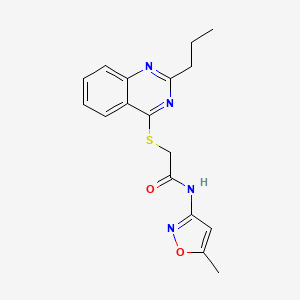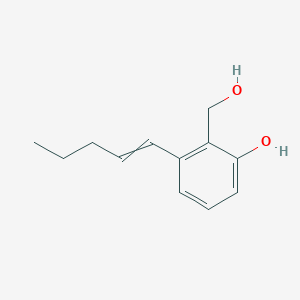
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol is an organic compound characterized by a phenolic structure with a hydroxymethyl group and a pent-1-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenolic compound with a suitable alkylating agent. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it more nucleophilic. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to convert the double bond in the pent-1-en-1-yl group to a single bond.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)phenol: Lacks the pent-1-en-1-yl group, resulting in different chemical properties and reactivity.
3-(Pent-1-en-1-yl)phenol: Lacks the hydroxymethyl group, affecting its solubility and biological activity.
2-(Hydroxymethyl)-3-(methyl)phenol: The presence of a methyl group instead of a pent-1-en-1-yl group leads to differences in steric and electronic effects.
Uniqueness
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol is unique due to the combination of the hydroxymethyl and pent-1-en-1-yl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
193278-35-2 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-pent-1-enylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-6-10-7-5-8-12(14)11(10)9-13/h4-8,13-14H,2-3,9H2,1H3 |
Clé InChI |
DBQOSYCAGOGELV-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=C(C(=CC=C1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


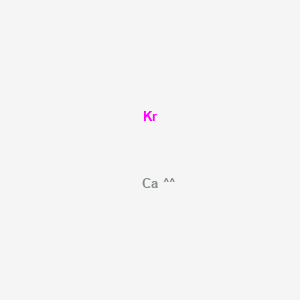
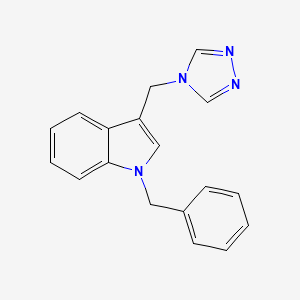

![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
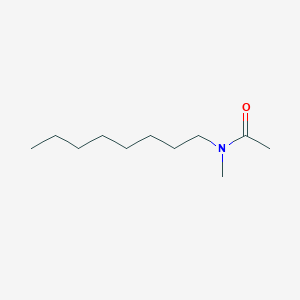
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
